molecular formula C20H18N2O2 B13859340 N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide

N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B13859340
M. Wt: 318.4 g/mol
InChI Key: LKWDHMFKMBSRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-Indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a hybrid structure combining indole and benzofuran moieties linked via a propan-2-yl carboxamide bridge. The indole scaffold is a privileged structure in medicinal chemistry, often associated with biological activity due to its resemblance to endogenous neurotransmitters like serotonin .

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H18N2O2/c1-13(10-15-12-21-17-8-4-3-7-16(15)17)22-20(23)19-11-14-6-2-5-9-18(14)24-19/h2-9,11-13,21H,10H2,1H3,(H,22,23)

InChI Key

LKWDHMFKMBSRMJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Preparation of Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate Intermediate

  • Starting Materials: Ethyl 5-aminobenzofuran-2-carboxylate and bis(2-chloroethyl)amine hydrochloride.
  • Reaction Conditions: Heating a suspension of the starting materials with potassium carbonate in 1-butanol under reflux for approximately 48 hours.
  • Work-Up: The hot suspension is filtered and decanted, followed by evaporation of solvent and recrystallization from methanol to yield the product as a hydrochloride salt with about 27% yield.
  • Reference: This method is reported in patent WO2014006637A2 and corroborated by similar processes in medicinal chemistry literature.

Protection of Piperazine Nitrogen

  • Reagents: Di-tert-butyl dicarbonate (BOC anhydride).
  • Solvent: Tetrahydrofuran (THF).
  • Process: The ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate is reacted with di-tert-butyl dicarbonate to form ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate.
  • Purpose: This step protects the secondary amine to prevent side reactions during subsequent transformations.

Conversion to Benzofuran-2-carboxamide

  • Reagents: Formamide and sodium alkoxide.
  • Solvent: N-Methylpyrrolidone (NMP).
  • Reaction: The protected ester is converted to the corresponding carboxamide by amidation with formamide under basic conditions.
  • Deprotection: The BOC group is removed using methanolic hydrochloric acid to yield 5-(1-piperazinyl)benzofuran-2-carboxamide.
  • Notes: The amidation reaction is carried out under controlled pressure of ammonia gas (1–10 Kg/cm²), typically 3–5 Kg/cm², to improve yield and purity.

Coupling with 1-(1H-indol-3-yl)propan-2-yl Moiety

  • Approach: The benzofuran-2-carboxamide intermediate is coupled with the indolylpropan-2-yl amine derivative to form the target compound.
  • Method: This coupling is generally achieved by activating the carboxamide or carboxylic acid precursor with coupling agents or via amide bond formation protocols under mild conditions.
  • Example: In related syntheses (e.g., vilazodone), the carboxylic acid derivative is activated using 2-chloro-1-methylpyridinium iodide in N-methylpyrrolidone, followed by addition of ethyldiisopropylamine and ammonia gas to form the amide bond.

Purification and Salt Formation

  • The free base of the compound can be converted into pharmaceutically acceptable salts, such as hydrochloride, by dissolving in hot 2-propanol followed by slow addition of HCl-saturated 2-propanol at room temperature.
  • The resulting salt precipitates and is isolated by filtration, yielding a pure crystalline product with defined melting points (e.g., 277–279 °C for hydrochloride salt).

Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature/Time Yield (%) Notes
Piperazinylation of ethyl 5-aminobenzofuran-2-carboxylate Bis(2-chloroethyl)amine hydrochloride, K2CO3 1-Butanol Reflux, 48 hours ~27 Hydrochloride salt isolated by recrystallization
BOC Protection Di-tert-butyl dicarbonate THF Room temp, several hours Not specified Protects piperazine nitrogen
Amidation Formamide, sodium alkoxide N-Methylpyrrolidone 1–10 hours, ammonia gas pressure 3–5 Kg/cm² Not specified Converts ester to carboxamide
Deprotection Methanolic HCl Methanol Room temp Not specified Removes BOC group
Coupling with indolylpropan-2-yl amine Activation with 2-chloro-1-methylpyridinium iodide, ethyldiisopropylamine, ammonia gas N-Methylpyrrolidone Room temp, dropwise addition Not specified Amide bond formation
Salt formation HCl-saturated 2-propanol 2-Propanol Room temp Not specified Precipitation of hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the indole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Various substituted indole and benzofuran derivatives.

Scientific Research Applications

N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The benzofuran moiety may contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional group similarities with the target molecule:

Compound Name Key Structural Features Pharmacological Notes Reference
N-{1-[4-(Acetylamino)phenyl]-3-hydroxy-1-(1H-indol-3-yl)propan-2-yl}-2,2-dichloroacetamide Indole core with dichloroacetamide and acetylaminophenyl substituents Analgesic activity; structural resemblance to chloramphenicol
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Indole-ethyl linked to fluorobiphenyl-propanamide No explicit activity reported; fluorinated biphenyl may enhance lipophilicity
N-[2-(1H-Indol-3-yl)ethyl]-N-methylpropan-2-amine (MIPT) Indole-ethylamine with methyl and isopropyl groups Scheduled psychoactive substance; likely interacts with serotonin receptors
1-(1H-Indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol Indole-oxypropanolamine β-blocker analog (e.g., structural similarity to propranolol)
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide Benzimidazole-furan carboxamide Potential kinase inhibitor or antimicrobial agent

Key Structural Differences:

  • The target compound’s benzofuran-carboxamide distinguishes it from analogs with dichloroacetamide (e.g., ) or sulfonamide groups (e.g., ).
  • Fluorinated or chlorinated substituents (e.g., ) may improve metabolic stability compared to non-halogenated analogs.
  • Ethylamine or propanolamine linkers (e.g., ) suggest divergent receptor targeting (e.g., adrenergic vs. serotonergic systems).

Pharmacological and Functional Comparisons

  • Analgesic Activity : The dichloroacetamide analog () demonstrated pain-relieving properties, likely through mechanisms distinct from opioids. The target compound’s benzofuran group may confer similar efficacy but with improved selectivity.
  • Antifungal Potential: An imidazolylindol-propanol derivative exhibited potent antifungal activity (MIC = 0.001 μg/mL against Candida albicans) . The carboxamide group in the target compound could enhance binding to fungal cytochrome P450 enzymes.
  • CNS Modulation: Scheduled indole-ethylamines (e.g., MIPT, DIPT) highlight the indole scaffold’s role in psychoactivity.

Spectroscopic and Analytical Data

  • Mass Spectrometry : A regioisomeric sulfonamide () showed ESI-MS m/z 461 [M – H+], consistent with the target compound’s expected molecular weight (~363 g/mol).
  • X-Ray Crystallography : Racemic indole derivatives () were structurally validated via X-ray, confirming stereochemistry and bond lengths (e.g., N–H = 0.90 Å).

Biological Activity

N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting with the appropriate indole derivatives and benzofuran precursors. The reaction conditions often include the use of coupling agents or catalysts to facilitate the formation of the amide bond. Various synthetic routes have been reported, emphasizing the importance of optimizing yield and purity for biological testing.

This compound has been investigated for its interactions with various biological targets. Notably, it shows affinity for dopamine receptors, particularly the D3 receptor. Studies indicate that this compound acts as a selective agonist for D3 receptors, which are implicated in several neuropsychiatric disorders. The compound promotes β-arrestin translocation and G protein activation, suggesting a complex mechanism of action that may involve both agonistic and antagonistic properties at different receptor subtypes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole derivatives, including this compound. The results indicated that this compound had an MIC range between 0.23 mg/mL to 0.70 mg/mL against sensitive strains like Bacillus cereus, while showing moderate activity against Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
This compound0.23 - 0.70Bacillus cereus
Another Indole Derivative0.47 - 0.94Escherichia coli

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacological properties, this compound was tested for its effects on dopaminergic signaling pathways. The findings suggested that the compound could potentially modulate dopamine transmission, which is crucial in conditions such as schizophrenia and Parkinson's disease .

Q & A

Q. Table: Key Spectral Data

TechniqueKey Signals/Parameters
1H NMRδ 10.8 (s, 1H, indole NH)
13C NMRδ 165.2 (C=O amide)
HRMSm/z 375.409 [M+H]+ (calculated)

How does the presence of the indole and benzofuran moieties influence the compound's chemical stability under varying pH conditions?

Level: Advanced
Answer:
The indole and benzofuran groups confer pH-dependent stability:

  • Acidic Conditions (pH < 3):
    • Indole NH undergoes protonation, destabilizing the amide bond and increasing hydrolysis risk. Benzofuran’s ether linkage remains stable .
  • Basic Conditions (pH > 10):
    • Amide bond hydrolysis accelerates due to hydroxide ion attack. Benzofuran’s aromatic system resists degradation .

Experimental Design:

  • Stability Assay: Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Key Metrics: Half-life (t1/2) and degradation products (e.g., free indole or benzofuran acid) .

What in vitro assays are recommended to evaluate the compound's enzyme inhibitory activity, and how can conflicting bioactivity data be reconciled?

Level: Advanced
Answer:

  • Kinase Inhibition Assays:
    • Use fluorescence-based ADP-Glo™ kinase assays to measure IC50 values against targets (e.g., PI3K/AKT pathway) .
  • Cellular Uptake Studies:
    • LC-MS quantification in cell lysates assesses permeability (e.g., Caco-2 monolayer model) .

Addressing Data Contradictions:

  • Source Variability: Repeat assays with standardized cell lines (e.g., ATCC-certified HEK293).
  • Metabolic Interference: Use LC-MS/MS to identify metabolites that may skew activity readings .

What strategies can be employed to resolve discrepancies between computational predictions and experimental data regarding the compound's receptor binding affinity?

Level: Advanced
Answer:

  • Molecular Dynamics (MD) Simulations:
    • Compare docking poses (e.g., AutoDock Vina) with crystallographic data to identify false-positive binding modes .
  • Surface Plasmon Resonance (SPR):
    • Measure real-time binding kinetics (ka/kd) to validate computational Kd values .

Case Study:
If simulations predict strong binding to serotonin receptors (5-HT2A) but experimental IC50 is weak:

Verify receptor conformation (active vs. inactive state) in simulations.

Test binding in a membrane-mimetic environment (e.g., nanodiscs) to account for lipid interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.